molecular formula C18H18N2O2S B4433565 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

Cat. No.: B4433565
M. Wt: 326.4 g/mol
InChI Key: YFVQMJZGJXPCFO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide is a complex organic compound that features a thiazole ring, a furan ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The furan ring can be introduced via a subsequent cyclization reaction. The dimethylphenyl group is often added through a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and furan rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The dimethylphenyl group may enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and furan derivatives, such as:

Uniqueness

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-10-5-6-14(9-11(10)2)16-13(4)23-18(19-16)20-17(21)15-7-8-22-12(15)3/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVQMJZGJXPCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(OC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 3
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 4
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 6
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

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